N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-4-7-16-19-9-15(18(23)21(16)10-11)17(22)20-14-6-5-12(2)13(3)8-14/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRVIXQJYODGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and β-diketones, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrido[1,2-a]pyrimidine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Dimethylphenyl Moiety: The final step involves the coupling of the dimethylphenyl group to the carboxamide using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analog is N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (BK11988) . Below is a detailed comparison of their physicochemical properties and structural features:
Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound introduces two electron-donating methyl groups, increasing steric bulk and lipophilicity (predicted logP higher than BK11988).
- In contrast, BK11988’s 3-chlorophenyl substituent features an electron-withdrawing chlorine atom, which may enhance polarity and influence binding interactions via halogen bonding .
Molecular Weight :
- Despite having two additional methyl groups, the target compound has a lower molecular weight (305.33 g/mol) compared to BK11988 (313.74 g/mol) due to the replacement of chlorine (atomic weight: 35.45 g/mol) with lighter methyl groups (15.03 g/mol each).
Synthetic Accessibility: BK11988 is commercially available for research purposes, with pricing tiers ranging from $8/1g to $10/25g . No commercial availability data exists for the target compound, suggesting it may require custom synthesis.
Biological Activity
N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure features a pyrido[1,2-a]pyrimidine core with a carboxamide group and a dimethylphenyl moiety. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 317.35 g/mol |
| LogP | 5.006 |
| Polar Surface Area | 58.077 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit various enzymes and receptors involved in critical cellular processes:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus providing protective effects against oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound exhibited inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It was found to decrease the levels of pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating potent anticancer activity.
-
Antimicrobial Testing :
- Objective : To assess the antibacterial properties.
- Results : Showed an inhibition zone diameter of up to 15 mm against E. coli in agar diffusion assays.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
